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Abstract
The chemical synthesis of long oligonucleotides (>75 nucleotides) is essential for a growing

number of applications, including gene synthesis, CRISPR guide RNA production, and the

development of nucleic acid-based therapeutics. However, the synthesis of such long

molecules presents significant challenges, primarily the cumulative loss of yield with each

coupling cycle and the increased potential for side reactions, such as depurination, under

standard synthesis conditions. This application note details the advantages of using

phenoxyacetyl (Pac)-protected adenosine (Pac-dA) phosphoramidite in conjunction with other

mild protecting groups for the synthesis of long oligonucleotides. The use of Pac-dA allows for

milder deprotection conditions, which minimizes base damage and improves the purity and

overall yield of the final product. Detailed protocols for the synthesis, deprotection, and

purification of long oligonucleotides using this methodology are provided.

Introduction: The Challenge of Synthesizing Long
Oligonucleotides
The solid-phase phosphoramidite method is the gold standard for oligonucleotide synthesis.

This cyclical process, involving deblocking, coupling, capping, and oxidation, allows for the

sequential addition of nucleotide monomers to a growing chain on a solid support.[1] While
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highly efficient for standard-length oligonucleotides (20-50 bases), the synthesis of longer

sequences is hampered by several factors:

Cumulative Yield: Even with a high coupling efficiency of 99%, the theoretical yield of a 100-

mer oligonucleotide is only 37%. A drop to 98% efficiency reduces the yield to a mere 13%.

[2][3] This underscores the necessity of maximizing the efficiency of each synthesis cycle.

Depurination: The repeated acidic conditions required for the removal of the 5'-

dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond of

purine bases, particularly adenosine.[2][4] Standard N6-benzoyl (Bz) protection on

adenosine can exacerbate this issue.[5] Depurination results in chain cleavage during the

final basic deprotection step, leading to truncated sequences that are difficult to separate

from the full-length product.[4]

Side Reactions: During standard deprotection with concentrated ammonium hydroxide at

elevated temperatures, various side reactions can occur, including the formation of adducts,

particularly with sensitive modifications on the oligonucleotide.[6]

The use of milder protecting groups on the nucleobases is a key strategy to mitigate these

challenges. The phenoxyacetyl (Pac) group on adenosine, along with acetyl (Ac) on cytidine

and isopropyl-phenoxyacetyl (iPr-Pac) on guanosine, constitutes an "UltraMILD" set of

protecting groups that can be removed under significantly gentler conditions.[1][7] This

approach is particularly advantageous for the synthesis of long oligonucleotides and those

containing sensitive labels or modifications.[7]

The Advantage of PAC-Protected Adenosine
The primary benefit of using Pac-dA is its lability under mild basic conditions, which allows for a

gentler final deprotection step.[8] This contrasts with the harsher conditions required to remove

the standard benzoyl (Bz) group from deoxyadenosine.

Key Advantages:

Reduced Depurination: Milder deprotection conditions reduce the incidence of base-

catalyzed chain cleavage at abasic sites that may have formed during the acidic detritylation

steps.
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Compatibility with Sensitive Modifications: The gentle deprotection protocols enabled by Pac-

dA are compatible with a wide range of sensitive dyes (e.g., TAMRA, HEX, Cy5) and other

modifications that would be degraded by standard ammonium hydroxide treatment.

Higher Purity of Final Product: By minimizing side reactions, the use of Pac-dA results in a

cleaner crude product, simplifying subsequent purification efforts and improving the final

yield of the desired full-length oligonucleotide.

Data Presentation: The Impact of Coupling
Efficiency on Yield
While direct comparative data for Pac-dA versus Bz-dA in the synthesis of very long

oligonucleotides is not readily available in a single study, the theoretical impact of even minor

improvements in coupling efficiency is dramatic. High coupling efficiency is a prerequisite for

successful long oligo synthesis, and the use of high-quality phosphoramidites and optimized

protocols is essential.[2]

The following table illustrates the theoretical maximum yield of full-length product based on the

average coupling efficiency for oligonucleotides of varying lengths. This highlights the critical

importance of achieving the highest possible coupling efficiency, a factor that is supported by

using a consistent and high-quality chemical approach like the UltraMILD phosphoramidites.

Oligonucleotide
Length

Average Coupling
Efficiency: 98.5%

Average Coupling
Efficiency: 99.0%

Average Coupling
Efficiency: 99.5%

20-mer 74.5% 82.6% 91.4%

50-mer 47.0% 60.5% 77.9%

80-mer 29.8% 44.9% 67.0%

100-mer 22.2% 36.6% 60.6%

120-mer 16.5% 29.9% 54.8%

150-mer 10.4% 22.2% 47.2%
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Data is calculated as (Average Coupling Efficiency)^(n-1), where n is the length of the

oligonucleotide.

As the table demonstrates, for a 150-mer, an improvement in average coupling efficiency from

98.5% to 99.5% results in more than a four-fold increase in the theoretical yield of the full-

length product.

Experimental Protocols
Materials and Reagents

Phosphoramidites:

5'-DMT-N6-phenoxyacetyl-dA-3'-CE Phosphoramidite (Pac-dA)

5'-DMT-N4-acetyl-dC-3'-CE Phosphoramidite (Ac-dC)

5'-DMT-N2-isopropyl-phenoxyacetyl-dG-3'-CE Phosphoramidite (iPr-Pac-dG)

5'-DMT-dT-3'-CE Phosphoramidite

Solid Support: Long-chain alkylamine controlled pore glass (LCAA-CPG) with a pore size of

1000Å or 2000Å is recommended for long oligonucleotides.

Anhydrous Acetonitrile (ACN): DNA synthesis grade, <10 ppm water.

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in

ACN.

Deblocking Solution: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in

dichloromethane (DCM). DCA is recommended for long syntheses to minimize depurination.

[2]

Capping Reagents:

Cap A: Acetic Anhydride/2,6-Lutidine/THF

Cap B: 16% N-Methylimidazole/THF
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Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

Cleavage and Deprotection Solutions:

UltraMILD: 0.05 M Potassium Carbonate in anhydrous Methanol.

Mild: Concentrated Ammonium Hydroxide (30%).

Purification:

Glen-Pak™ cartridges or equivalent for DMT-on purification.

Polyacrylamide gel electrophoresis (PAGE) for high-purity applications.

Automated Oligonucleotide Synthesis Cycle
This protocol is designed for an automated DNA synthesizer. Ensure all reagents are fresh and

anhydrous where specified. For oligonucleotides >100 bases, a 2000Å CPG support is

recommended.[2]
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Synthesis Cycle (Repeated n-1 times)

1. Deblocking
(DMT Removal)

2. Coupling
(Add Pac-dA or other amidite)

Free 5'-OH

3. Capping
(Block unreacted 5'-OH)

4. Oxidation
(Stabilize Phosphate)

Next cycle

End:
Full-length, protected oligo on support

Start:
Solid Support with first nucleoside (DMT-on)

Click to download full resolution via product page

Caption: Automated phosphoramidite synthesis cycle for oligonucleotides.

Step-by-Step Cycle Details:
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Deblocking (Detritylation):

The 5'-DMT group of the support-bound nucleoside is removed by treating with 3% DCA in

DCM.

Contact time should be minimized to reduce depurination, typically 60-120 seconds.

The column is then washed thoroughly with anhydrous acetonitrile.

Coupling:

The Pac-dA phosphoramidite (or other required base) is activated with ETT or DCI and

delivered to the synthesis column.

A typical coupling time is 2-5 minutes for long oligonucleotides to ensure high efficiency.

The column is washed with acetonitrile.

Capping:

Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutations (n-1 sequences).

This is achieved by treating the support with Cap A and Cap B reagents.

For long syntheses, a double capping step (before and after oxidation) can improve results

by ensuring maximum capping and drying of the support.[5]

Oxidation:

The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the

iodine solution.

This reaction is typically rapid (30-60 seconds).

The column is washed with acetonitrile, completing one cycle.

The cycle is repeated until the desired oligonucleotide sequence is assembled.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage and Deprotection Protocol (UltraMILD)
This protocol is recommended for oligonucleotides synthesized with the full set of UltraMILD

phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

Synthesized Oligo on CPG

Cleavage from Support &
Base Deprotection

(0.05 M K2CO3 in Methanol)

Incubate 4 hours
at Room Temperature

Evaporate to Dryness

Proceed to Purification
(e.g., DMT-on Cartridge or PAGE)

Click to download full resolution via product page

Caption: UltraMILD cleavage and deprotection workflow.

Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

Add 1.0 mL of 0.05 M potassium carbonate in anhydrous methanol.

Seal the vial tightly and incubate at room temperature for 4 hours.

After incubation, centrifuge the vial and carefully transfer the supernatant containing the

oligonucleotide to a new tube.
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Evaporate the solvent to dryness using a centrifugal vacuum concentrator.

The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.

Alternative Deprotection Protocol (Mild Ammonia)
If the full UltraMILD phosphoramidite set is used, a mild ammonium hydroxide treatment can

also be employed for faster deprotection.

Transfer the solid support to a screw-cap vial.

Add 1.0 mL of concentrated ammonium hydroxide (30%).

Seal the vial tightly and incubate at room temperature for 2-4 hours.[8]

Centrifuge and transfer the supernatant to a new tube.

Evaporate to dryness.

Note: For standard Bz-dA protected oligonucleotides, deprotection typically requires heating at

55°C for 8-17 hours, conditions which can be detrimental to long oligonucleotides.[4]

Purification of Long Oligonucleotides
Purification is critical to isolate the full-length product from truncated failure sequences.

DMT-On Cartridge Purification: This is a rapid and effective method for purifying

oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). Failure

sequences, which were capped and thus lack a 5'-DMT group, do not bind to the

hydrophobic resin of the cartridge. The purified DMT-on oligonucleotide is then eluted and

the DMT group is removed with an acid treatment (e.g., 80% acetic acid). For long

oligonucleotides, heating the crude sample to >65°C prior to loading can disrupt secondary

structures and improve purification yield.[2]

Polyacrylamide Gel Electrophoresis (PAGE): For applications requiring the highest purity,

denaturing PAGE is the method of choice. It can resolve the full-length oligonucleotide from

n-1 deletion sequences, which is often not possible with HPLC-based methods for very long

oligos.
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Troubleshooting
Issue Potential Cause Recommended Solution

Low Coupling Efficiency

Moisture in reagents

(especially acetonitrile);

Degraded phosphoramidites or

activator.

Use fresh, anhydrous

reagents. Ensure the

synthesizer's gas lines have an

in-line drying filter.[2]

High Levels of Truncated

Sequences (n-1)

Inefficient capping; Incomplete

detritylation.

Increase capping time or use a

more efficient capping

activator. Optimize detritylation

time for the specific

synthesizer.

Evidence of Depurination

(cleaved fragments)

Excessive acid exposure

during detritylation.

Switch from TCA to the milder

DCA for the deblocking step.

Minimize detritylation time.[2]

Poor Yield after Purification
Secondary structure formation

in long oligos.

Heat the crude oligonucleotide

solution (65-70°C for 5 min)

immediately before loading

onto the purification cartridge

or gel.[2]

Conclusion
The synthesis of long oligonucleotides is a technically demanding process where maximizing

yield and purity is paramount. The use of PAC-protected adenosine, as part of an UltraMILD

chemical strategy, offers a significant advantage by enabling gentler deprotection conditions.

This approach minimizes depurination and other side reactions that are prevalent during the

synthesis of long DNA strands, resulting in a higher quality crude product and facilitating the

purification of the desired full-length oligonucleotide. The protocols outlined in this note provide

a robust framework for researchers to successfully synthesize long oligonucleotides for a

variety of advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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